

Teverelix Administration Routes in Preclinical Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Teverelix

Cat. No.: B1683117

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Introduction

Teverelix is a potent gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for its therapeutic potential in hormone-dependent conditions such as prostate cancer and benign prostatic hyperplasia. By competitively blocking GnRH receptors in the pituitary gland, **Teverelix** rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in testosterone levels.^{[1][2]} This document provides detailed application notes and protocols for the administration of **Teverelix** in preclinical models, focusing on subcutaneous and intramuscular routes. The information is compiled from published preclinical and clinical studies to guide researchers in designing and executing their own investigations.

Teverelix is typically formulated as a trifluoroacetate (TFA) salt, which forms a microcrystalline suspension upon reconstitution, allowing for sustained release and prolonged action.^{[3][4]}

Data Presentation

Table 1: Summary of Teverelix Administration in Preclinical Models

Animal Model	Administration Route	Dose	Dosing Regimen	Formulation	Observed Effects	Reference
Rat	Subcutaneous (SC)	Up to 20 mg/kg/day	Daily	75 mg/mL in 5% mannitol	Tolerated	[5]
Rat	Subcutaneous (SC)	Not specified	Weekly for up to 6 months	75 mg/mL in 5% mannitol	Tolerated	[5]
Rat	Intravenous (IV)	5 mg/kg	Single dose	Teverelix Acetate	Adverse effects observed	[5]
Dog	Subcutaneous (SC)	Up to 20 mg/kg/day	Daily	75 mg/mL in 5% mannitol	Tolerated	[5]
Dog	Subcutaneous (SC)	Not specified	Weekly for up to 9 months	75 mg/mL in 5% mannitol	Tolerated	[5]
Stumptailed Macaque	Subcutaneous (SC)	1 mg/kg	Daily for 3 days	Not specified	Abolished luteal function	[5]

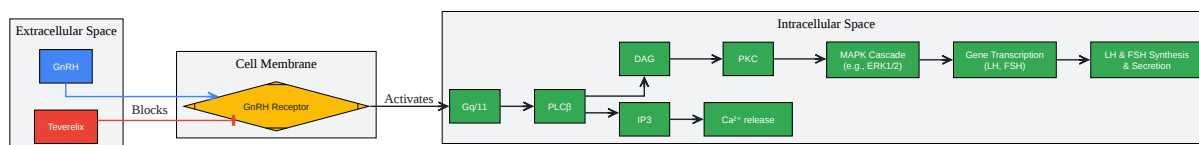
Note: Detailed quantitative pharmacokinetic and pharmacodynamic data from these specific preclinical studies are not extensively available in the public domain. The majority of published quantitative data pertains to human clinical trials.

Table 2: Pharmacodynamic Effects of Teverelix in Human Studies (for reference)

Administration Route	Dose	Mean Onset of Castration (Testosterone < 0.5 ng/mL)	Mean Duration of Castration	Reference
Subcutaneous (SC)	90 mg on 3 consecutive days	1.77 days	55.32 days	[6]
Subcutaneous (SC)	120 mg on 2 consecutive days	1.10 days	32.45 days	[7]
Subcutaneous (SC)	180 mg on 3 consecutive days	Not specified	68.95 days	[7]
Intramuscular (IM)	90 mg on days 0 and 7	2.4 days	Not specified	[7]

Signaling Pathway

Teverelix acts as a GnRH antagonist, blocking the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.



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Teverelix Mechanism of Action

Experimental Protocols

Formulation Preparation

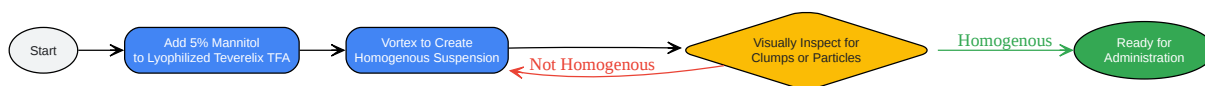
Objective: To reconstitute lyophilized **Teverelix** TFA for subcutaneous or intramuscular administration in preclinical models.

Materials:

- Lyophilized **Teverelix** TFA powder
- Sterile 5% (w/v) mannitol in water for injection
- Sterile vials
- Syringes and needles (appropriate gauge for the animal model)
- Vortex mixer

Protocol:

- Aseptically, add the required volume of 5% mannitol solution to the vial containing the lyophilized **Teverelix** TFA powder to achieve the desired final concentration (e.g., 75 mg/mL).[5][6]
- Gently swirl the vial to wet the powder.
- Vortex the vial for 1-2 minutes, or until a uniform milky-white microcrystalline suspension is formed.
- Visually inspect the suspension for any clumps or unsuspended particles. If present, continue to vortex until a homogenous suspension is achieved.
- Use the suspension immediately after reconstitution. If not used immediately, gently re-suspend by inverting the vial or brief vortexing before drawing the dose.



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Teverelix Formulation Workflow

Subcutaneous (SC) Administration Protocol for Rats

Objective: To administer **Teverelix** subcutaneously to rats for pharmacokinetic and pharmacodynamic studies.

Materials:

- Reconstituted **Teverelix** suspension
- Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
- Rat restraint device (optional)
- 70% ethanol for disinfection

Protocol:

- Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each rat to determine the correct injection volume.
- Dose Calculation: Calculate the required injection volume based on the animal's weight and the desired dose (e.g., up to 20 mg/kg).[5] Given a 75 mg/mL concentration, a 250g rat receiving 20 mg/kg would require an injection volume of approximately 0.067 mL.
- Injection Procedure: a. Gently restrain the rat. b. Lift the loose skin over the dorsal scapular region to form a tent. c. Clean the injection site with 70% ethanol. d. Insert the needle at the base of the skin tent, parallel to the spine. e. Aspirate briefly to ensure the needle is not in a blood vessel. f. Slowly inject the **Teverelix** suspension. g. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Post-Administration Monitoring: a. Return the rat to its cage and monitor for any immediate adverse reactions. b. Regularly check the injection site for signs of irritation, inflammation, or induration, especially as injection site reactions have been noted as a potential issue.[5] c. Follow the planned schedule for blood sampling for PK/PD analysis.

Intramuscular (IM) Administration Protocol for Non-Human Primates (NHPs)

Objective: To administer **Teverelix** intramuscularly to NHPs for pharmacokinetic and pharmacodynamic studies.

Materials:

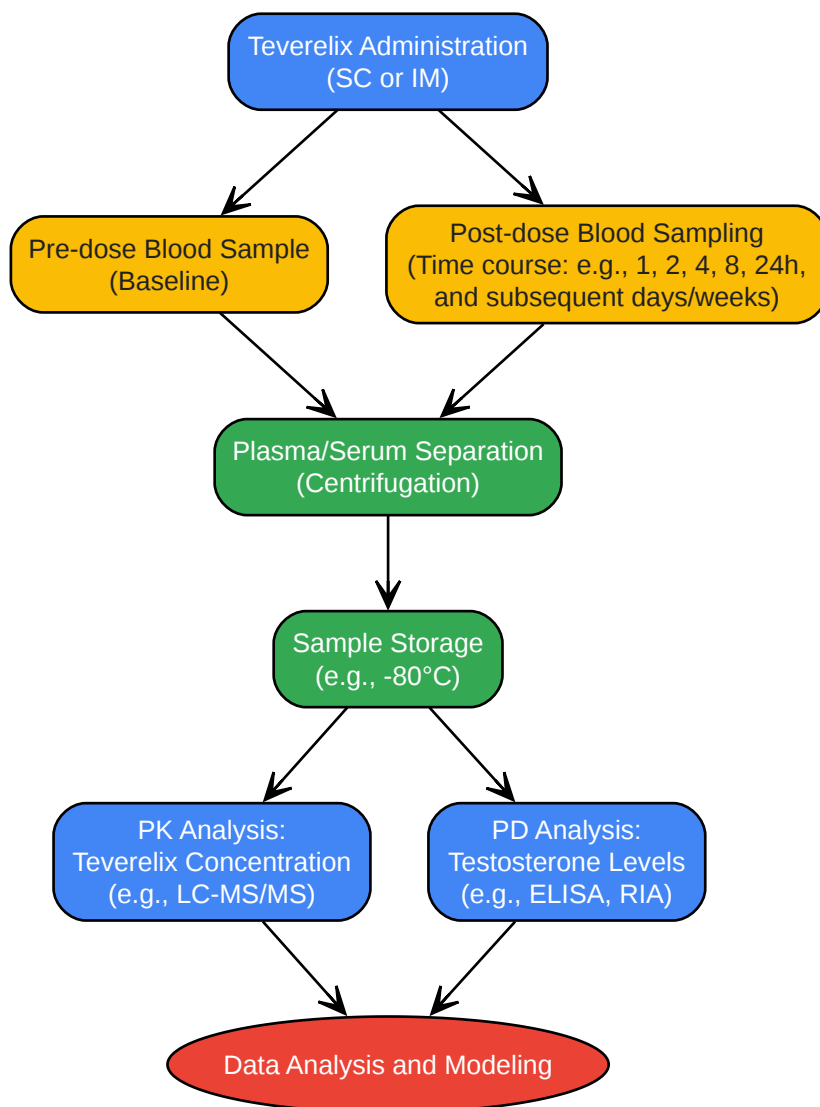
- Reconstituted **Teverelix** suspension
- Appropriately sized syringes (e.g., 1-3 mL) and needles (e.g., 22-25 gauge)
- Anesthetic agents (as per institutional guidelines)
- 70% ethanol for disinfection

Protocol:

- Animal Preparation: Anesthetize the NHP according to the approved institutional animal care and use committee (IACUC) protocol. Weigh the anesthetized animal.
- Dose Calculation: Calculate the required injection volume based on the animal's weight and the desired dose.
- Injection Procedure: a. Position the animal to expose the desired muscle group (e.g., quadriceps or gluteal muscles). b. Clean the injection site with 70% ethanol. c. Insert the needle deep into the muscle mass at a 90-degree angle. d. Aspirate to ensure the needle is not in a blood vessel. e. Inject the **Teverelix** suspension slowly. f. Withdraw the needle and apply gentle pressure to the injection site.
- Post-Administration Monitoring: a. Monitor the animal during recovery from anesthesia. b. Observe for any signs of pain, distress, or lameness. c. Regularly inspect the injection site for any local reactions. d. Adhere to the predetermined schedule for blood collection for PK/PD analysis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Sample Collection Workflow

Objective: To outline a general workflow for collecting samples to analyze **Teverelix** concentration and testosterone suppression.



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PK/PD Sample Collection and Analysis Workflow

Disclaimer

These protocols are intended as a general guide and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The provided information is based on publicly available data and does not constitute an

endorsement of **Teverelix** or its use. Researchers should consult the original publications for more detailed information.

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